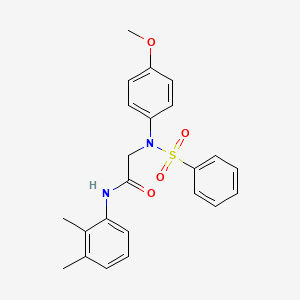![molecular formula C22H30N2O3 B6125303 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6125303.png)
7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one is a chemical compound with potential applications in scientific research. This compound is known for its unique chemical structure and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed that this compound acts on various receptors in the body, including the opioid receptors, the serotonin receptors, and the adrenergic receptors. By acting on these receptors, this compound is able to modulate pain perception, reduce inflammation, and prevent seizures.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one are not fully understood. However, studies have shown that this compound is able to reduce pain perception, inflammation, and seizures in animal models. Additionally, this compound has been shown to have potential anticancer properties, making it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its unique chemical structure, which allows for the development of new therapeutic agents. Additionally, this compound has been shown to have potential applications in various scientific research fields, making it a versatile compound. However, one limitation of using this compound in lab experiments is its limited availability, which can make it difficult to conduct large-scale studies.
Direcciones Futuras
There are many potential future directions for 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the development of new pain relievers and antiepileptic drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential anticancer properties. Furthermore, the development of new synthesis methods for this compound could increase its availability and allow for larger-scale studies.
Métodos De Síntesis
The synthesis of 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process. The first step involves the synthesis of the intermediate compound, 4-methoxyphenylacetic acid. This is followed by the synthesis of the key intermediate, 2-(4-methoxyphenyl)acetyl-1-cyclobutylmethyl-1,2,3,4-tetrahydroisoquinoline. The final step involves the spirocyclization of the key intermediate to form the target compound.
Aplicaciones Científicas De Investigación
7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one has potential applications in various scientific research fields. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relievers. Additionally, this compound has been shown to have anticonvulsant properties, making it a potential candidate for the development of new antiepileptic drugs. Furthermore, this compound has been shown to have potential anticancer properties, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
7-(cyclobutylmethyl)-2-[2-(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-27-19-8-6-17(7-9-19)14-20(25)24-13-11-22(16-24)10-3-12-23(21(22)26)15-18-4-2-5-18/h6-9,18H,2-5,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMRJWXAFSRJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC3(C2)CCCN(C3=O)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-difluorobenzyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6125220.png)
![2-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B6125221.png)
![3,5-diethoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6125239.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-phenylurea](/img/structure/B6125241.png)
![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6125254.png)
![2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-[(8-hydroxy-5,7-dimethyl-2-quinolinyl)hydrazone]](/img/structure/B6125257.png)
![2-[1-cyclopentyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6125265.png)
![1-cyclopentyl-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6125270.png)
![1-(3-methoxybenzyl)-6-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6125274.png)


![ethyl 3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6125311.png)
![1-(2-furylmethyl)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6125319.png)
![diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate](/img/structure/B6125334.png)